molecular formula C10H12N2O3 B1296016 n-[4-(Acetylamino)phenyl]glycine CAS No. 588-92-1

n-[4-(Acetylamino)phenyl]glycine

Cat. No.: B1296016
CAS No.: 588-92-1
M. Wt: 208.21 g/mol
InChI Key: XOLVDWAUHOXWJA-UHFFFAOYSA-N
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Description

Contextualization of Glycine (B1666218) Derivatives in Advanced Chemical Synthesis

Glycine serves as a fundamental backbone for all α-amino acids. nih.govchemicalbook.com Its simple structure, lacking a side chain, provides a unique scaffold for chemical modification. nih.govchemicalbook.com In advanced chemical synthesis, researchers exploit glycine's structure to create a vast array of derivatives with tailored properties. These derivatives are crucial in the development of unnatural amino acids, which are not found in nature but have significant applications in peptide and medicinal chemistry. nih.govchemicalbook.com

Methods such as the photoinduced C(sp3)-H functionalization allow for the direct alkylation of the glycine core, enabling the synthesis of complex amino acid structures under mild conditions. nih.govchemicalbook.com The ability to functionalize glycine derivatives by forming direct C-C bonds is a key strategy in constructing novel organic molecules. Furthermore, glycine derivatives are instrumental as ligands in bioinorganic chemistry and as precursors in the synthesis of pharmaceuticals. lookchem.cn For example, they have been investigated as the basis for Factor Xa inhibitors, a class of anticoagulant drugs.

Role of N-[4-(Acetylamino)phenyl]glycine in Emerging Chemical Fields

This compound, and its close structural relative N-(4-acetylphenyl)glycine, serve as versatile scaffolds in medicinal chemistry for the design of new therapeutic agents. nih.govresearchgate.net The bifunctional nature of these molecules, featuring a glycine side arm and a modifiable acetylated phenyl ring, allows for systematic derivatization to enhance physicochemical and biological properties. nih.govresearchgate.net

A significant area of research involves using N-(4-acetylphenyl)glycine as a starting material for novel anti-inflammatory agents. nih.govresearchgate.net In one study, this compound was converted into intermediates like chalcone (B49325) analogs and thiosemicarbazone derivatives. nih.gov These intermediates were then cyclized to create a variety of heterocyclic compounds. nih.gov Subsequent screening revealed that several of these new derivatives exhibited noteworthy anti-inflammatory activity. nih.govresearchgate.net Specifically, certain cyclized heterocyclic derivatives derived from the chalcone analog showed higher potency compared to those derived from thiosemicarbazone. nih.govresearchgate.net This line of research highlights the compound's role as a key building block for developing new molecules with potential therapeutic applications. nih.gov

Chemical Data

The following tables provide key chemical information for this compound and related research compounds.

Table 1: Properties of this compound

PropertyValue
IUPAC Name 2-(4-acetamidoanilino)acetic acid
CAS Number 588-92-1
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Predicted Boiling Point 535.4±35.0 °C
Predicted Density 1.359±0.06 g/cm3

Data sourced from publicly available chemical databases. chemicalbook.com

Table 2: Research Findings on Anti-inflammatory Activity of N-(4-acetylphenyl)glycine Derivatives

Compound DerivativeType% Inhibition of Edema
Compound 3 Cyclized Heterocycle40.39
Compound 6 Cyclized Heterocycle51.82
Compound 7 Cyclized Heterocycle43.80

This table presents the anti-inflammatory activity, measured as the percentage inhibition of carrageenan-induced rat paw edema, for the most active derivatives synthesized from N-(4-acetylphenyl)glycine. Data from a study by Youssef, et al. nih.gov

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetamidoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVDWAUHOXWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974319
Record name N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine
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URL https://comptox.epa.gov/dashboard/DTXSID60974319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-92-1
Record name NSC4017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Acetylamino Phenyl Glycine and Its Structural Analogues

Direct Synthetic Routes to N-[4-(Acetylamino)phenyl]glycine

Direct synthesis focuses on constructing the this compound molecule from precursor compounds. Key methods include the acetylation of a pre-formed aminophenyl glycine (B1666218) or building the glycine sidechain onto an existing phenyl ring.

A straightforward method for preparing this compound is through the acetylation of N-(4-aminophenyl)glycine. This approach leverages well-established N-acetylation reactions. A general and effective method for the acetylation of α-amino acids involves the use of acetic anhydride (B1165640). orgsyn.org In a typical procedure, the amino acid is dissolved in water, and acetic anhydride is added. The reaction is usually vigorous and exothermic.

While a specific procedure for N-(4-aminophenyl)glycine is not detailed in the provided sources, the method used for glycine can be adapted. The reaction of glycine with acetic anhydride in an aqueous solution yields acetylglycine in high amounts (89–92%). orgsyn.org This method is noted for its applicability to a wide range of α-amino acids with minimal racemization, which is a crucial consideration for chiral compounds. orgsyn.org

Table 1: General Conditions for Acetylation of Amino Acids

Reactants Reagents Solvent Key Conditions Yield
Glycine Acetic Anhydride Water Vigorous stirring, initial heat evolution, then cooling 89-92%

Data sourced from Organic Syntheses procedure for acetylglycine. orgsyn.org

A versatile and widely used method for synthesizing N-substituted phenylglycines involves a one-pot condensation and reduction reaction. This strategy starts with a substituted aniline (B41778) and glyoxylic acid. google.comgoogleapis.com The process consists of two main steps:

Imine Formation: The substituted aniline reacts with glyoxylic acid to form an imine intermediate. google.comgoogleapis.com

Reduction: The imine is subsequently reduced to the corresponding N-substituted phenylglycine. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogleapis.com

This method is advantageous due to its use of readily available starting materials and its suitability for large-scale industrial production. googleapis.com A patent for this process details the synthesis of various N-substituted phenylglycine derivatives, achieving high yields and purity. google.comgoogleapis.com For instance, the reaction of 4-cyanoaniline with glyoxylic acid, followed by reduction, yields N-(4-cyanophenyl)glycine with a purity of 99.4% and a yield of 95.2%. google.com

Table 2: Synthesis of N-Substituted Phenylglycines via Condensation/Reduction

Substituted Aniline Reagents Catalyst Solvent Yield Purity
4-Cyanoaniline Glyoxylic acid, H₂ 5% Pd/C Methanol (B129727) 95.2% 99.4%
3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone Glyoxylic acid, H₂ 5% Pd/C Methanol 94.2% 99.5%

Data adapted from patent information describing the synthesis of N-substituted-phenyl glycine. google.com

This strategy can be conceptually applied to synthesize this compound by using 4-aminoacetophenone as the starting aniline derivative. The amino group would react with glyoxylic acid, and subsequent reduction would yield N-(4-acetylphenyl)glycine, a close structural relative.

Derivatization Strategies for this compound

This compound and its immediate precursor, N-(4-acetylphenyl)glycine, are valuable intermediates that can be further modified at two primary locations: the acetyl group and the glycine moiety.

The acetyl group on the phenyl ring serves as a versatile handle for extensive chemical modifications. Research has shown that the acetyl group of N-(4-acetylphenyl)glycine can be used as a key center for derivatization. nih.govresearchgate.net For example, it can undergo condensation reactions to form more complex structures. Two notable derivatizations include:

Chalcone (B49325) Analogue Synthesis: The acetyl group can react with aldehydes in a Claisen-Schmidt condensation to form chalcones. These chalcone intermediates can then be cyclized to generate various heterocyclic derivatives. nih.govresearchgate.net

Thiosemicarbazone Formation: The acetyl group can react with thiosemicarbazide (B42300) to produce thiosemicarbazone derivatives. These intermediates can also be used to synthesize different heterocyclic compounds. nih.govresearchgate.net

These derivatization strategies have been employed to create a series of new compounds that were subsequently screened for anti-inflammatory activity. nih.gov

The glycine portion of the molecule also offers opportunities for functionalization, particularly at the α-carbon and the carboxylic acid group.

α-C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the α-carbon-hydrogen (C-H) bond of glycine derivatives. A copper-catalyzed method enables the introduction of various nucleophiles, such as aryl, vinyl, and alkynyl groups, specifically at the α-position of terminal glycine moieties. nih.gov This C-C bond formation occurs while maintaining the stereochemical integrity of other chiral centers in the molecule. nih.gov Another sustainable approach involves a mechanochemical accelerated aging strategy for the cross-dehydrogenative coupling (CDC) of glycine esters with nucleophiles using atmospheric oxygen as the oxidant. rsc.org

Carboxyl Group Derivatization: The carboxylic acid group is readily derivatized using standard techniques. For instance, it can be converted into esters or amides. In one study, the methyl ester of a related N-phenylglycine derivative was saponified to the carboxylic acid, which was then coupled with dimethylamine (B145610) to form an amide. nih.gov Furthermore, derivatization of the carboxyl group with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is used to enhance detection in liquid chromatography-mass spectrometry (LC-MS) analysis for metabolomics studies. cityu.edu.hk

Synthesis of Key Intermediates and Related N-(4-Substituted Phenyl)glycine Derivatives

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. The condensation and reduction strategy mentioned previously is a powerful tool for this purpose. google.comgoogleapis.com

By varying the starting substituted aniline, a wide range of derivatives can be produced. For example, a patent describes the synthesis of N-(4-cyanophenyl)glycine and N-4-[(2H)-1,2,4-oxadiazole-5-ketone-3-yl] phenyl glycine from their respective aniline precursors. google.com

Furthermore, research into new anti-inflammatory agents has led to the synthesis of a series of N-(4-substituted phenyl)glycine derivatives starting from N-(4-acetylphenyl)glycine. nih.govresearchgate.net This work utilized the bifunctionality of the molecule, converting the amino group into the glycine side arm and using the opposite acetyl group as a point for derivatization into various heterocyclic systems. nih.govresearchgate.net

In a different context, the synthesis of 4-hydroxyphenylglycine derivatives as potential GPR88 agonists involved multi-step sequences including Boc protection, O-alkylation, reduction, and amide coupling reactions to build a library of structurally related compounds. nih.gov

Preparation of Chalcone Analogues

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, typically synthesized through a Claisen-Schmidt condensation. In the context of this compound derivatives, the acetyl group serves as a key reactant. The synthesis involves the condensation of an N-(4-acetylphenyl)glycine derivative with various substituted aromatic aldehydes. researchgate.netresearchgate.net

This base-catalyzed reaction leads to the formation of a chalcone framework, which can be further modified. The general procedure involves reacting the N-(4-acetylphenyl)glycine ester with an appropriate aromatic aldehyde in the presence of an ethanolic potassium hydroxide (B78521) solution. researchgate.netmdpi.com This method has been used to create a diverse series of chalcone derivatives by varying the substituents on the aromatic aldehyde. researchgate.netnih.gov

Table 1: Examples of Substituted Aldehydes for Chalcone Synthesis

Aldehyde Reactant Resulting Chalcone Moiety Reference
Benzaldehyde (E)-3-phenyl-1-(4-(2-amino-2-oxoethyl)phenyl)prop-2-en-1-one researchgate.net
4-Chlorobenzaldehyde (E)-3-(4-chlorophenyl)-1-(4-(2-amino-2-oxoethyl)phenyl)prop-2-en-1-one researchgate.net
4-Methoxybenzaldehyde (E)-3-(4-methoxyphenyl)-1-(4-(2-amino-2-oxoethyl)phenyl)prop-2-en-1-one researchgate.net

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation reaction between a ketone or aldehyde and a thiosemicarbazide. For derivatives of this compound, the acetyl group is reacted with thiosemicarbazide or its substituted analogues. researchgate.netnih.gov This reaction is typically carried out by refluxing the reactants in a solvent like methanol with a catalytic amount of acid, such as hydrochloric acid. mdpi.com

The resulting thiosemicarbazone derivatives incorporate the this compound scaffold and are valuable intermediates for synthesizing various heterocyclic compounds. researchgate.netnih.gov The synthesis can be adapted to produce a wide range of derivatives by using different substituted thiosemicarbazides. nih.govresearchgate.net

Table 2: Synthesis of Thiosemicarbazone Derivatives

Reactant 1 (Glycine Derivative) Reactant 2 Product Type Reference
N-(4-acetylphenyl)glycine Thiosemicarbazide N-(4-(1-(hydrazine-1-carbothioamido)ethyl)phenyl)glycine researchgate.netnih.gov

Formation of Other Heterocyclic Structures

The chalcone and thiosemicarbazone analogues derived from this compound are versatile precursors for the synthesis of a variety of heterocyclic structures. nih.gov

From Chalcone Analogues: The chalcone derivatives can undergo cyclization reactions with different reagents to form various heterocycles. For instance, reacting the chalcone with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives. Similarly, condensation with urea (B33335) or thiourea (B124793) leads to the formation of pyrimidinone or pyrimidinethione rings, respectively. Guanidine hydrochloride can be used to synthesize diaminopyrimidine derivatives. researchgate.net

From Thiosemicarbazone Derivatives: The thiosemicarbazone intermediates can be cyclized to form different heterocyclic systems. For example, treatment with chloroacetic acid can yield thiazolidinone derivatives. Reaction with acetic anhydride may lead to the formation of thiadiazole structures. researchgate.netnih.gov

Preparation of N-Protected Phenylglycine Hydrazides

The synthesis of N-protected phenylglycine hydrazides involves the conversion of the carboxylic acid moiety of the glycine into a hydrazide group. A common method is to first esterify the N-protected phenylglycine, for example, by refluxing in ethanol (B145695) saturated with dry HCl. The resulting ester is then reacted with hydrazine hydrate, typically by refluxing for several hours, to yield the corresponding hydrazide. nih.gov

Protecting groups are crucial in this synthesis to prevent unwanted side reactions. Groups like tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), or the more specialized 2-(3,5-dimethoxyphenyl)propan-2-yloxy-carbonyl (Ddz) can be used to protect the nitrogen of the glycine moiety during the synthetic sequence. researchgate.net

Advanced Synthetic Procedures and Catalytic Approaches

Modern synthetic chemistry emphasizes the use of enabling technologies and green principles to improve efficiency, reduce waste, and enhance safety.

Ultrasound-Promoted Acetylation and Condensation

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov Ultrasound irradiation promotes reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction kinetics. nih.govorganic-chemistry.org

This technique can be applied to several steps in the synthesis of this compound derivatives:

Condensation Reactions: The Claisen-Schmidt condensation for chalcone synthesis and the formation of thiosemicarbazones can be significantly faster under ultrasonic irradiation compared to conventional heating methods. organic-chemistry.orgnih.gov

Cyclization Reactions: The formation of heterocyclic rings, such as pyrimidinols from β-keto esters and amidines, has been shown to proceed in good to excellent yields in very short reaction times (e.g., 5-15 minutes) using ultrasound. organic-chemistry.orgresearchgate.net

Hydrazide Formation: The synthesis of hydrazine carboxamides has been achieved efficiently by reacting carbamates with hydrazine hydrate under ultrasonic conditions, reducing reaction times from hours to minutes. nih.gov

The use of ultrasound often allows for milder reaction conditions and can reduce the need for harsh catalysts, aligning with the principles of green chemistry. rsc.org

Green Chemistry Approaches in Phenylglycine Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. For the synthesis of phenylglycine derivatives, several greener alternatives to traditional methods exist.

One significant approach is the use of catalytic hydrogenation. A method for preparing N-substituted phenylglycine involves the condensation of a substituted aniline with glyoxylic acid to form an imine intermediate. This intermediate is then reduced via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com This route is advantageous as it starts from readily available materials and avoids stoichiometric reagents that are less atom-economical. google.com

Another green strategy involves utilizing renewable resources. For instance, a one-pot synthesis of N-acetylglycine has been developed from N-acetyl glucosamine, a compound derived from chitin (B13524) biomass. This process uses a combination of heterogeneous catalysts (MgO and Ag2O) in water under mild conditions, avoiding environmentally unfriendly methods like the Strecker reaction. rsc.orgrsc.org While not a direct synthesis of the title compound, this demonstrates a pathway for creating the N-acetylglycine portion from a sustainable feedstock.

Biocatalysis also offers a green route for producing chiral amines. Engineered enzymes, such as variants of cytochrome c552, have been used for the enantioselective synthesis of α-trifluoromethyl amines through N-H carbene insertion reactions, showcasing the potential of enzymes to create complex chiral structures with high selectivity and yield. rochester.edu

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(4-Acetylphenyl)glycine
Chalcone
Thiosemicarbazone
4-Aminoacetophenone
Benzaldehyde
4-Chlorobenzaldehyde
4-Methoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde
Potassium hydroxide
Thiosemicarbazide
4-Phenylthiosemicarbazide
Hydrochloric acid
Urea
Thiourea
Guanidine hydrochloride
Hydrazine hydrate
Chloroacetic acid
Acetic anhydride
Pyrazoline
Pyrimidinone
Pyrimidinethione
Thiazolidinone
Thiadiazole
N-(2-Naphthalenyl)glycine hydrazide
tert-Butoxycarbonyl (Boc)
9-Fluorenylmethyloxycarbonyl (Fmoc)
2-(3,5-Dimethoxyphenyl)propan-2-yloxy-carbonyl (Ddz)
Glyoxylic acid
Palladium-on-carbon (Pd/C)
N-Acetyl glucosamine
Magnesium oxide (MgO)
Silver(I) oxide (Ag2O)

Regioselective and Stereoselective Synthetic Pathways

The controlled synthesis of this compound and its analogues requires precise control over both the position of the glycine substituent on the aromatic ring (regioselectivity) and the three-dimensional arrangement of atoms at the chiral center (stereoselectivity).

Regioselective Synthesis

Regioselectivity is crucial when the aromatic precursor has multiple potential sites for amination. A common strategy involves starting with a pre-functionalized aniline derivative where the desired substitution pattern is already established. For instance, the synthesis of N-(4-substituted phenyl)glycine derivatives can be achieved by utilizing the bifunctionality of compounds like 4-aminoacetophenone. diva-portal.orgyoutube.com In this approach, the amino group is converted into a glycine derivative, ensuring the glycine moiety is introduced at the desired C-4 position of the phenyl ring. diva-portal.orgyoutube.com

One mild and efficient one-pot procedure for synthesizing substituted N-aryl glycines starts from 2-chloro-N-aryl acetamides. acs.org This method proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved with ethanolic potassium hydroxide to yield the target N-aryl glycine. The regioselectivity is dictated by the initial choice of the substituted aniline used to prepare the chloroacetamide. This method has been shown to be effective for a range of anilines with both electron-donating and electron-withdrawing substituents. acs.org

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of α-amino acids is a significant challenge. Chiral auxiliaries are often employed to direct the formation of a single enantiomer. youtube.com A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. youtube.com

The use of chiral Ni(II) complexes of glycine Schiff bases represents a powerful method for the asymmetric synthesis of α-amino acids. nih.gov This strategy allows for the alkylation or arylation of the glycine α-carbon with high diastereoselectivity. The chiral ligand, often derived from an amino acid like proline, creates a chiral environment around the nickel center, directing the approach of the electrophile to one face of the glycine enolate equivalent. A simple acidic hydrolysis then cleaves the complex to furnish the optically pure α-amino acid, and the chiral ligand can be recovered. nih.gov

Another approach involves the direct hydrative amination of activated alkynes using sulfinamides as the nitrogen source, which can proceed stereoselectively. rsc.org Furthermore, biocatalytic methods, such as the use of N-methyltransferases or dehydrogenases, are emerging as powerful tools for the enantioselective synthesis of N-alkyl-α-amino acids. chemicalbook.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing efficient and versatile routes to this compound and its analogues.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination allows for the formation of the N-aryl bond by coupling an amine (or an amine equivalent) with an aryl halide or triflate. acs.org This reaction is known for its broad substrate scope and functional group tolerance. For the synthesis of this compound, this could involve coupling glycine or a glycine ester with 4-haloacetanilide. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, influencing catalytic activity and selectivity.

Another powerful palladium-catalyzed method is the α-arylation of glycine derivatives. This reaction forms the C-C bond between the α-carbon of glycine and the aromatic ring. A practical and efficient stereoselective synthesis of arylglycine derivatives has been achieved through the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex with aryl bromides, yielding products with good diastereoselectivity. nih.gov

Copper-catalyzed reactions also provide a valuable alternative for N-arylation. The Ullmann condensation, a classical copper-mediated reaction, can be used to couple amino acids with aryl halides. Modern modifications of this reaction utilize catalytic amounts of copper, often in the presence of a ligand, and can proceed under milder conditions. These reactions have been shown to produce enantiopure N-aryl-α-amino acids with retention of configuration when starting with optically pure amino acids. acs.org

More recently, visible-light-induced methods have emerged as a greener alternative. A cerium(III)-catalyzed, visible-light-induced aerobic oxidative dehydrogenative coupling between glycine derivatives and electron-rich arenes provides a direct method for the synthesis of α-arylglycine derivatives under mild conditions, avoiding the need for an external photosensitizer. youtube.com

Total Synthesis Campaigns Incorporating Acetylaminophenylglycine Scaffolds

The N-aryl-α-amino acid motif is a key structural component in numerous biologically active natural products and pharmaceutical agents. nih.gov Consequently, the development of synthetic methods for compounds like this compound is often driven by their potential application in the total synthesis of more complex molecules. nih.gov

While specific total syntheses incorporating the exact this compound scaffold are not prominently documented in readily available literature, the synthesis of its derivatives is an active area of research. For example, a series of N-(4-substituted phenyl)glycine derivatives were designed and synthesized to explore their potential as anti-inflammatory agents. youtube.comnih.gov This research utilized N-(4-acetylphenyl)glycine as a starting material, which was then derivatized to produce a library of compounds for biological screening. youtube.comnih.gov Such studies demonstrate the utility of the acetylaminophenylglycine scaffold as a versatile building block for creating structurally diverse molecules with potential therapeutic applications. The general strategies developed for the synthesis of N-aryl amino acids are frequently applied in the construction of complex natural products containing these units. nih.gov

Chemical Reactivity and Mechanistic Investigations of N 4 Acetylamino Phenyl Glycine Systems

Reaction Mechanisms Involving N-[4-(Acetylamino)phenyl]glycine

This compound, a structurally distinct amino acid derivative, exhibits a range of chemical reactivities centered around its aromatic ring, the glycine (B1666218) side chain, and the acetylamino functional group. The interplay of these structural features dictates its behavior in various chemical transformations, from substitutions on the phenyl ring to reactions involving the carboxylic acid and secondary amine moieties.

Electrophilic Aromatic Substitution Pathways

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The regiochemical outcome of such reactions is governed by the combined electronic effects of the two substituents: the acetylamino group (-NHCOCH₃) and the glycine moiety (-NHCH₂COOH).

The acetylamino group is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and thus making the ring more susceptible to attack by electrophiles. Conversely, the glycine substituent, particularly its carboxylic acid component, is an electron-withdrawing and deactivating group. This deactivating influence is exerted through an inductive effect.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupPredicted Outcome
2, 6Ortho to Glycine, Meta to AcetylaminoDisfavored
3, 5Ortho to Acetylamino, Meta to GlycineFavored

Nucleophilic Attack Mechanisms

The glycine portion of this compound provides sites for nucleophilic attack. The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles, particularly when activated. For instance, conversion of the carboxylic acid to an ester or an acid chloride would enhance its susceptibility to nucleophilic acyl substitution.

The nitrogen atom of the glycine moiety, being a secondary amine, possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing effect of the adjacent carboxylic acid group. Under basic conditions, deprotonation of the carboxylic acid would result in a carboxylate anion, which would further decrease the nucleophilicity of the nitrogen. Conversely, in the presence of a strong base, the N-H proton could be abstracted, generating a more potent nucleophile.

Cyclization and Rearrangement Reactions

N-aryl glycine derivatives are known to participate in cyclization reactions to form various heterocyclic systems. For instance, derivatives of N-(4-acetylphenyl)glycine have been utilized as precursors for the synthesis of chalcones and their subsequent cyclization into heterocyclic compounds with potential anti-inflammatory activity. researchgate.netnih.gov The acetyl group on the phenyl ring serves as a handle for further chemical modifications leading to these cyclization reactions. researchgate.netnih.gov

One notable rearrangement reaction applicable to N-aryl glycine systems is the aza-Wittig rearrangement. Studies on N-(arylmethyl)-N-aryl glycine methyl esters have shown that they can undergo rearrangement to afford N-aryl phenylalanine derivatives. acs.org While this specific rearrangement has not been documented for this compound itself, it highlights a potential reaction pathway for structurally related compounds. Another relevant transformation is the rearrangement of 2-chloro-N-aryl acetamides into N-aryl glycines, which proceeds through a proposed 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org

Hydrolytic Processes and Stability under Varied Conditions

The stability of this compound is influenced by pH and temperature. The molecule contains two amide linkages: the acetylamino group and the peptide-like bond of the glycine moiety. Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, a process that is often slow at room temperature but accelerates with heat.

Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis of the acetylamino group would be influenced by the electronic nature of the substituted phenyl ring.

Studies on the hydrolysis of N-(4-substitutedaryl) succinimides have shown that the reaction mechanism can be influenced by the acid concentration, proceeding through an A-2 mechanism (bimolecular) where a water molecule acts as a nucleophile in the rate-determining step. jcsp.org.pk The stability of amino acids and their derivatives in biological samples is a critical consideration, with changes in concentration observed under different storage temperatures and durations. nih.gov For example, in serum, the concentrations of many amino acids increase significantly after 24 hours at 4°C or 22°C. nih.gov

Mechanistic Studies of Derivatization Reactions

The chemical structure of this compound allows for a variety of derivatization reactions, enabling the synthesis of more complex molecules. Mechanistic studies of these reactions are crucial for understanding the reaction pathways and for optimizing the synthesis of desired products.

Elucidation of Reaction Intermediates

A key strategy in the derivatization of this compound involves utilizing the reactivity of the acetyl group. Research has demonstrated the conversion of the starting N-(4-acetylphenyl)glycine into key intermediates for the synthesis of novel compounds. researchgate.netnih.gov

One such pathway involves the Claisen-Schmidt condensation of the acetyl group with an appropriate aldehyde to form a chalcone (B49325) analog. This reaction proceeds through an enolate intermediate, formed by the deprotonation of the α-carbon of the acetyl group under basic conditions. The resulting chalcone, an α,β-unsaturated ketone, is a versatile intermediate for further reactions.

Another important derivatization pathway involves the reaction of the acetyl group with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. This reaction is a condensation reaction between the carbonyl group and the primary amine of thiosemicarbazide, proceeding through a carbinolamine intermediate which then dehydrates to form the C=N double bond of the thiosemicarbazone.

Table 2: Key Intermediates in the Derivatization of N-(4-acetylphenyl)glycine

Starting MaterialReagentIntermediateReaction TypeReference
N-(4-acetylphenyl)glycineAromatic Aldehyde/BaseChalcone analogClaisen-Schmidt Condensation researchgate.netnih.gov
N-(4-acetylphenyl)glycineThiosemicarbazideThiosemicarbazone derivativeCondensation researchgate.netnih.gov

These intermediates can then be cyclized to generate a variety of heterocyclic derivatives, expanding the chemical space accessible from this compound. researchgate.netnih.gov The elucidation of these and other reaction intermediates is fundamental to the rational design and synthesis of new chemical entities based on this scaffold.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the principles can be understood from studies on related N-acyl and N-aryl amino acids. researchgate.netacs.org For instance, in the synthesis of N-acyl amino acids, if the reaction is first-order with respect to an acylating agent and an amino acid, it suggests that the initial nucleophilic attack of the amino acid on the acylating agent is likely the rate-determining step.

In catalytic processes such as amidocarbonylation, the rate can depend on the concentrations of the substrate, carbon monoxide, and the catalyst. The rate-determining step could be the formation of a key catalytic intermediate or the final product-releasing step. For example, in the synthesis of N-lauroyl sarcosine (B1681465) via palladium-catalyzed amidocarbonylation, kinetic studies help to optimize conditions and understand the catalyst's lifecycle. researchgate.net

Similarly, kinetic analysis of the enzymatic hydrolysis of N-acyl amino acids, a reverse reaction, provides insight into substrate specificity and enzyme mechanism. For example, studies with Acylase I show that the rate of hydrolysis is highly dependent on the structure of the N-acyl group and the amino acid side chain. acs.org For a hypothetical enzymatic synthesis of this compound, the rate-determining step could involve the formation of an acyl-enzyme intermediate or the subsequent aminolysis. nih.gov

The table below illustrates hypothetical rate equations and their implications for the rate-determining step in the synthesis of an N-acyl amino acid.

Hypothetical Rate EquationImplied Rate-Determining StepReactants in RDS
Rate = k[Amine][Acyl Halide]Bimolecular nucleophilic acyl substitutionAmine and Acyl Halide
Rate = k[Catalyst][Substrate][CO]A step in the catalytic cycle involving all three componentsCatalyst, Substrate, and CO
Rate = k[Intermediate]Unimolecular decomposition or rearrangement of an intermediateA single intermediate species

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives are fundamental to improving the efficiency, yield, and selectivity of chemical reactions, including the synthesis of this compound and its analogs. Various synthetic routes for N-acyl amino acids rely on catalytic systems to proceed under viable conditions. bbwpublisher.comresearchgate.net

One of the primary methods for synthesizing N-acyl-α-amino acids is the cobalt- or palladium-catalyzed amidocarbonylation of an aldehyde, an amide, and carbon monoxide. In a potential synthesis of this compound, this would involve 4-(acetylamino)benzaldehyde, an amide (like acetamide (B32628) if the N-acetyl group is not already part of the starting material), and CO. The catalyst, often a cobalt carbonyl or a palladium complex, is crucial for bringing the three components together. Additives, such as phosphine (B1218219) ligands, can modify the catalyst's activity and stability. For example, trialkylphosphines can activate a cobalt catalyst system, allowing the reaction to proceed at lower pressures.

Another approach is the direct coupling of carboxylic acids and amines. Boronic acid derivatives have been shown to be effective catalysts for direct amide bond formation at room temperature, which could be applied to couple 4-(acetylamino)phenylamine with a protected glycine derivative. nih.gov This method is advantageous as it avoids harsh conditions and can exhibit high functional group tolerance. nih.gov

Enzymatic catalysis offers a green chemistry approach. Enzymes like lipases or aminoacylases can catalyze the formation of N-acyl amino acids. nih.govbbwpublisher.com These reactions are highly selective but can be slower or lower-yielding than chemical methods. researchgate.net The efficiency of enzymatic synthesis can be influenced by the solvent system (e.g., aqueous vs. organic media), pH, and temperature. nih.gov

The table below summarizes various catalytic systems used in the synthesis of N-acyl amino acids, which are applicable to the synthesis of this compound.

Catalyst SystemReaction TypeRole of Catalyst/AdditivesPotential Application
Cobalt Carbonyl (Co₂(CO)₈)AmidocarbonylationActivates carbon monoxide and facilitates the coupling of aldehyde, amide, and CO.Synthesis from an aldehyde precursor.
Palladium Salts (e.g., Pd(OAc)₂) with LigandsAmidocarbonylationOffers alternative reactivity and selectivity to cobalt; ligands modulate catalyst performance. researchgate.netSynthesis from an aldehyde precursor.
Boronic Acid DerivativesDirect AmidationActivates the carboxylic acid for nucleophilic attack by the amine. nih.govCoupling of a carboxylic acid and an amine.
Lipases / AcylasesEnzymatic SynthesisProvides a highly selective environment for amide bond formation under mild conditions. nih.govGreen synthesis route.

Photochemical Reactions and Photo-Protecting Group Chemistry

Photochemical reactions utilize light to induce chemical transformations, a field that includes the chemistry of photoremovable protecting groups (PPGs). wikipedia.org A PPG is a light-sensitive moiety that can be attached to a functional group on a molecule, rendering it inactive. wikipedia.org Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control. While specific studies on this compound as a PPG are not prominent, its structure is amenable to modification for such applications, particularly in the context of "caged" amino acids.

Photo-Induced Transformations of Acetylaminophenylglycine Derivatives

For an acetylaminophenylglycine derivative to function as a PPG, it would need to be modified with a suitable chromophore that absorbs light and initiates a cleavage reaction. A common strategy involves introducing a 2-nitrobenzyl group. google.com For example, if a nitro group were introduced ortho to the glycine substituent on the phenyl ring of this compound, the resulting molecule could potentially serve as a photolabile precursor.

The photo-induced transformation would proceed via a mechanism typical for 2-nitrobenzyl PPGs. wikipedia.org Upon absorption of UV light (typically >300 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon (the α-carbon of the glycine moiety). wikipedia.org This leads to the formation of an aci-nitro intermediate, which then undergoes a series of electronic and atomic rearrangements, ultimately leading to the cleavage of the bond connecting the glycine to the phenyl ring and release of the free amino acid.

Another potential transformation involves photoredox catalysis. N-aryl amines and their corresponding amino acid derivatives can undergo single-electron oxidation when exposed to a photocatalyst and visible light. nih.govorganic-chemistry.orgacs.org This generates an α-amino radical, which can then participate in various coupling reactions, such as vinylation, to form new carbon-carbon bonds. nih.govorganic-chemistry.orgacs.org This photo-induced transformation would not be for deprotection, but for the synthesis of more complex derivatives of this compound. acs.org

Mechanisms of Photoremovable Protecting Group Efficacy

The efficacy of a PPG is determined by several factors, including its quantum yield (the efficiency of converting absorbed light into product), chemical yield of the released substrate, and the rate of release. The mechanism of release is key to this efficacy.

2-Nitrobenzyl-type Mechanism : As described above, the key steps are photoexcitation of the nitro group, intramolecular hydrogen abstraction to form an aci-nitro intermediate, and subsequent rearrangement to release the caged molecule. The substituents on the aromatic ring can influence the efficiency. The acetylamino group at the para position in a hypothetical nitro-substituted this compound PPG would act as an electron-donating group, which could modulate the absorption properties and the stability of the intermediates, thereby affecting the quantum yield.

Phenacyl-type Mechanism : Another class of PPGs are based on the phenacyl chromophore. acs.org If the glycine moiety were attached as an ester to a p-hydroxyphenacyl group, irradiation would initiate a photo-Favorskii rearrangement, leading to cleavage. wikipedia.orgacs.org The efficacy of this process is known to be high, often with quantitative release of the substrate. acs.org

The general mechanism for a 2-nitrobenzyl-based PPG is outlined below:

Photoexcitation : PPG-Substrate + hν → [PPG-Substrate]*

Intramolecular H-Abstraction : [PPG-Substrate]* → Aci-nitro Intermediate

Rearrangement & Cleavage : Aci-nitro Intermediate → Byproduct + Substrate

The choice of PPG and the specific molecular architecture are critical for tuning the release properties for a given application, such as the controlled release of a bioactive molecule in a biological system.

Supramolecular Interactions and Self-Assembly Processes

Supramolecular chemistry investigates the interactions between molecules that lead to the formation of larger, organized structures. In the solid state, these interactions, particularly hydrogen bonding, dictate the crystal packing and the resulting physical properties of the material.

Hydrogen Bonding Networks in Crystalline Structures

This multiplicity of donor and acceptor sites allows for the formation of a complex and robust three-dimensional hydrogen-bonding network. Key expected interactions include:

Carboxylic Acid Dimers : A common and strong hydrogen bonding motif where the carboxyl groups of two molecules form a cyclic dimer via O-H···O=C interactions.

Amide Chains : The N-H of the glycine can act as a donor to the carbonyl oxygen (C=O) of an adjacent molecule's amide or acetylamino group, forming chains or sheets. This is a characteristic feature in the crystal structures of peptides and N-acetylated amino acids. scispace.comnih.gov

Head-to-Tail Chains : Similar to what is seen in simple amino acids, the protonated amino group (in its zwitterionic form) can form strong hydrogen bonds with the carboxylate group of a neighboring molecule. In the non-zwitterionic form, the glycine N-H and carboxylic acid can still form head-to-tail chains. semanticscholar.org

Cross-linking via Acetylamino Group : The N-H and C=O of the para-acetylamino group provide additional sites for hydrogen bonding, allowing for the linking of the primary chains or layers into a more complex 3D architecture.

The table below summarizes the potential hydrogen bond interactions within a hypothetical crystal of this compound.

Donor GroupAcceptor GroupType of InteractionExpected Structural Motif
Carboxyl O-HCarboxyl C=OStrong O-H···OCentrosymmetric Dimer
Glycine N-HGlycine C=ON-H···O1D Chain / 2D Sheet
Glycine N-HAcetylamino C=ON-H···OInter-chain/sheet linking
Acetylamino N-HCarboxyl C=ON-H···OInter-chain/sheet linking
Acetylamino N-HGlycine C=ON-H···OInter-chain/sheet linking

These interactions collectively stabilize the crystal lattice. The specific geometry and prevalence of each type of bond would determine the final crystal packing, density, and melting point of the solid. Studies on similar molecules show that even weak hydrogen bonds can significantly influence crystal structure and its response to external stimuli like pressure. nih.gov

Non-Covalent Interactions Influencing Molecular Architecture

Detailed studies on analogous compounds containing the N-acetylated aniline (B41778) moiety reveal consistent patterns of hydrogen bond formation. For instance, in the crystal structure of 2-acetamidophenyl acetate, the molecules are stabilized by intermolecular N-H···O hydrogen bonds. nih.govpsgcas.ac.in This type of interaction is highly likely to be a dominant feature in the crystal structure of this compound. The amide group (–NH–C=O) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), as is the carboxylic acid group (–COOH) of the glycine moiety. This dual functionality allows for the formation of robust and extensive hydrogen-bonding networks.

In a study of 2-hydroxy-N-acylanilines, intermolecular hydrogen bonds between the hydroxy and carbonyl groups of adjacent molecules were observed to hold the molecules together in ribbons, with O···H···O bond lengths indicating moderately strong interactions. rsc.org This highlights the capability of acetylated amino groups to participate in significant hydrogen bonding. For this compound, one can anticipate the formation of several key hydrogen bonds:

Amide-Amide Interactions: The N-H of one molecule's acetamido group can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule's acetamido group.

Amide-Carboxyl Interactions: The N-H of the acetamido group could also interact with the carbonyl oxygen of the glycine's carboxylic acid group.

Carboxyl-Carboxyl Dimers: The carboxylic acid groups of two neighboring molecules can form classic centrosymmetric dimers via strong O-H···O hydrogen bonds.

Glycine N-H Interactions: The secondary amine of the glycine backbone (phenyl-NH-CH2) can also act as a hydrogen bond donor.

The interplay of these hydrogen bonds would likely lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

Beyond hydrogen bonding, π-π stacking interactions involving the phenyl rings are also expected to play a significant role in the molecular packing. In the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, π-π stacking was observed between inversion-related molecules, with a distance of 3.3922 (10) Å between the mean planes of the aromatic rings. nih.gov This type of interaction, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, is a common feature in the crystal structures of phenyl-containing compounds. For this compound, the phenyl rings of adjacent molecules are likely to arrange in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions, further stabilizing the crystal lattice.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces results in a highly organized and stable molecular architecture. The specific geometry and prevalence of these interactions will ultimately define the polymorphic form of the solid, which can have implications for its physicochemical properties.

The following table summarizes the types of non-covalent interactions anticipated in the crystal structure of this compound based on the analysis of analogous compounds.

Interaction TypeDonorAcceptorProbable Role in Molecular ArchitectureReference Compound(s)
Hydrogen Bond Amide N-HAmide C=OFormation of chains or sheets2-acetamidophenyl acetate
Hydrogen Bond Amide N-HCarboxyl C=OCross-linking of supramolecular motifsInferred
Hydrogen Bond Carboxyl O-HCarboxyl C=OFormation of centrosymmetric dimersInferred
Hydrogen Bond Glycine N-HCarboxyl C=O or Amide C=OFurther stabilization of the networkInferred
π-π Stacking Phenyl RingPhenyl RingStabilization of layered structures2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide

Structural Characterization and Analytical Techniques for N 4 Acetylamino Phenyl Glycine Compounds

Spectroscopic Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide, shows characteristic peaks that can be correlated to N-[4-(acetylamino)phenyl]glycine. nih.gov For instance, the N-H stretch of the acetamide (B32628) group is observed around 3277 cm⁻¹, while the C=O bond of the amide appears at 1667 cm⁻¹. nih.gov Additionally, peaks corresponding to aromatic C-H bonds (3058 cm⁻¹), aliphatic C-H bonds (2920, 2970, 2991 cm⁻¹), and the acetyl group (1694 cm⁻¹) are key indicators of the compound's structure. nih.gov

In the context of the glycine (B1666218) backbone, the IR spectra of glycine and its derivatives show characteristic vibrations. For γ-glycine, CH₂ and NH₃⁺ stretching vibrations are found in the regions of 2167 cm⁻¹ to 2598 cm⁻¹ and 2794 cm⁻¹ to 3441 cm⁻¹, respectively. researchgate.net The symmetric stretching of the COO⁻ group is typically observed around 1489 cm⁻¹. researchgate.net For N-acetyl-L-phenylalanine, characteristic bands for the carboxyl group appear at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net These reference values are crucial for interpreting the IR spectrum of this compound.

Table 1: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretch (Amide) ~3277 nih.gov
C-H Stretch (Aromatic) ~3058 nih.gov
C-H Stretch (Aliphatic) 2920-2991 nih.gov
C=O Stretch (Amide) ~1667 nih.gov
C=O Stretch (Acetyl) ~1694 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a similar compound, 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide, the protons of the aromatic ring appear as multiplets between 7.17 and 7.29 ppm. nih.gov The singlet for the NH proton of the acetamide group is found at 10.22 ppm, and the methyl protons of the acetyl group resonate as a singlet at 1.92 ppm. nih.gov For phenacetin, a related N-(4-ethoxyphenyl)acetamide, the protons on the aromatic ring show a characteristic doublet of doublets pattern between 6.5 ppm and 7.5 ppm, indicative of para-substitution. thermofisher.com The acetamide NH proton appears as a broad singlet at 8.1 ppm, and the acetyl methyl protons are a singlet at 2.1 ppm. thermofisher.com

¹³C NMR: While specific ¹³C NMR data for this compound is not readily available in the provided search results, data for related structures can provide expected chemical shift ranges.

²⁹Si NMR: There is no information regarding the use of ²⁹Si NMR for the characterization of this compound in the provided search results, as this technique is specific to silicon-containing compounds.

Table 2: Representative ¹H NMR Chemical Shifts

Protons Chemical Shift (ppm) Multiplicity Reference
Aromatic C-H 7.17-7.29 Multiplet nih.gov
Aromatic C-H (para-substituted) 6.5-7.5 Doublet of doublets thermofisher.com
Amide N-H ~10.22 Singlet nih.gov
Amide N-H ~8.1 Broad Singlet thermofisher.com
Acetyl CH₃ ~1.92 Singlet nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-phenylglycine, a related compound, exhibits a strong absorbance peak below 300 nm. researchgate.net At higher concentrations, a spectral tail extending into the visible region up to approximately 600 nm can be observed. researchgate.net This suggests that this compound would also absorb in the UV region due to the presence of the aromatic ring and amide chromophores.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by liquid chromatography and then analyzed by the mass spectrometer.

For L-Phenylglycine, a related amino acid, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 152.0706045. nih.gov The fragmentation pattern in MS2 analysis provides structural information. For instance, at a collision energy of 20 eV, major fragment ions are observed at m/z 135.04427, 79.05277, 77.03821, 116.04915, and 134.05921. nih.gov At a higher collision energy of 40 eV, the fragmentation is more extensive, with major peaks at m/z 77.03789, 51.02197, 79.05391, 89.03753, and 116.04943. nih.gov This type of data is instrumental in confirming the identity of this compound. The molecular weight of this compound is 208.21 g/mol .

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of a reaction and for the preliminary identification of compounds. crsubscription.com For the separation of amino acids, silica (B1680970) gel plates are commonly used as the stationary phase. reachdevices.com A typical mobile phase for amino acid separation is a mixture of n-butanol, acetic acid, and water (3:1:1 by volume). reachdevices.com After development, the spots can be visualized using a staining reagent such as ninhydrin. reachdevices.com

For enhanced separation and detection, derivatization of the amino acid can be performed. Phenyl isothiocyanate (PITC) is a common derivatizing agent that reacts with amino acids to form phenyl thiocarbamyl (PTC) derivatives. researchgate.net These derivatives can be separated by both normal-phase and reversed-phase TLC. researchgate.net The detection of these sulfur-containing derivatives can be achieved using the iodine-azide reaction, which results in white spots on a violet-grey background. crsubscription.comresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide
N-acetyl-L-phenylalanine
γ-glycine
N-phenylglycine
L-Phenylglycine
Phenacetin

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its potential stereoisomers. Reverse-phase (RP) HPLC is commonly employed for purity determination of related aromatic glycine derivatives. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The analysis of this compound can be performed using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like water with a small percentage of an acid (e.g., formic acid or phosphoric acid) to control ionization and improve peak shape. Detection is typically achieved using a UV spectrophotometer, as the phenyl ring and amide groups in the molecule are chromophoric.

Chiral HPLC is essential for the enantioseparation of this compound. Since the glycine backbone contains a stereocenter, the compound can exist as two enantiomers (R and S). Separating and quantifying these enantiomers is critical in many applications. This is achieved using chiral stationary phases (CSPs). Several types of CSPs have proven effective for the separation of amino acids and their derivatives, including:

Pirkle-type or brush-type phases: These involve small chiral molecules, like derivatives of phenylglycine itself, bonded to the silica support.

Macrocyclic glycopeptide phases: Chiral selectors such as vancomycin (B549263) and teicoplanin offer broad enantioselectivity for amino acid derivatives through multiple interaction mechanisms.

Crown ether phases: These are particularly suitable for separating amino acids without prior derivatization.

The choice of mobile phase (polar organic, polar ionic, or reverse-phase) is highly dependent on the specific CSP used and must be optimized to achieve baseline resolution of the enantiomers.

Table 1: Illustrative HPLC Parameters for Analysis of this compound This table presents a hypothetical set of conditions based on methods for analogous compounds.

Parameter Purity Analysis (RP-HPLC) Chiral Separation (Chiral HPLC)
Column C18, 4.6 x 150 mm, 5 µm Chiralpak® IA (Amylose-based CSP)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A: HexaneB: EthanolC: Trifluoroacetic Acid (TFA)
Gradient/Isocratic Gradient: 5% B to 95% B over 20 min Isocratic: 80:20:0.1 (A:B:C)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection UV at 254 nm UV at 254 nm

| Injection Volume | 10 µL | 10 µL |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous proof of molecular structure and conformation.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides the absolute structure of this compound. The process involves growing a high-quality single crystal, which is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

This analysis yields fundamental structural information, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Crystal system and space group: The classification of the crystal based on its symmetry elements.

Atomic coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Bond lengths, bond angles, and dihedral angles: The complete molecular geometry.

Intermolecular interactions: The analysis reveals non-covalent interactions such as hydrogen bonds (e.g., N-H···O) and π-π stacking, which dictate how molecules pack together in the crystal lattice.

Table 2: Representative Crystallographic Data Obtainable from SC-XRD This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, using data from an analogous organic molecule for representative purposes.

Parameter Example Value
Empirical Formula C₁₀H₁₂N₂O₃
Formula Weight 208.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.916
b (Å) 9.705
c (Å) 17.738
α (°) 90
β (°) 89.74
γ (°) 90
Volume (ų) 1531.9
Z (Molecules/unit cell) 4

| Calculated Density (g/cm³) | 1.320 |

Analysis of Dihedral Angles and Conformations

The conformation of the this compound molecule is defined by the rotation around its single bonds, which is quantified by dihedral (or torsion) angles. The data from SC-XRD is used to determine these angles precisely. Key dihedral angles for conformational analysis include:

Backbone angles (φ, ψ): Similar to peptides, the angles φ (rotation around the N-Cα bond) and ψ (rotation around the Cα-C(O) bond) of the glycine moiety determine the orientation of the carboxyl and amino groups. The flexibility of glycine allows it to occupy a wider range of φ and ψ angles compared to other amino acids.

Side chain angles: Torsion angles involving the phenyl ring, such as the angle describing the rotation of the entire (acetylamino)phenyl group relative to the glycine backbone.

Amide bond angle (ω): The dihedral angle of the acetyl group's amide bond is typically close to 180° (trans) due to its partial double-bond character, enforcing planarity.

Analysis of these angles reveals the molecule's preferred three-dimensional shape and identifies potential intramolecular hydrogen bonds that stabilize specific conformations.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Angle Atoms Defining the Angle Description
φ (phi) C-N-Cα-C Rotation around the N-Cα bond of the glycine unit.
ψ (psi) N-Cα-C-O Rotation around the Cα-carbonyl C bond of the glycine unit.
ω (omega) Cα-C-N-H Peptide bond of the glycine unit (if part of a larger chain).
τ₁ Cα-N-C(phenyl)-C(phenyl) Rotation of the phenyl ring relative to the N-Cα bond.

| τ₂ | C(phenyl)-N-C(O)-CH₃ | Torsion of the acetylamino group's amide bond. |

Microscopy and Surface Analysis

Microscopy techniques are vital for characterizing the external properties of this compound crystals, such as their size, shape (morphology), and surface features.

Optical Microscopy for Crystal Analysis

Polarized light microscopy is a fundamental, non-destructive technique used to visualize crystalline materials. For this compound, it can be used to:

Determine crystal morphology: Crystals can exhibit various habits, such as plates, needles, or prisms, depending on the crystallization conditions. Studies on glycine have shown distinct morphologies for its different polymorphic forms, such as needle-like γ-glycine and prismatic α-glycine.

Estimate crystal size distribution: This is a critical parameter for processing and formulation.

Identify polymorphism: Different crystal polymorphs of the same compound will exhibit different optical properties (e.g., birefringence) under polarized light, making it a useful screening tool.

Observe crystal defects: The presence of inclusions, cracks, or other imperfections within the crystals can be readily identified.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) provides higher magnification and resolution than optical microscopy, enabling a detailed examination of the three-dimensional surface topography of this compound crystals. Before analysis, the non-conductive organic crystals are typically coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam.

SEM analysis reveals:

Fine morphological details: The precise shape of the crystal faces, edges, and corners.

Surface features: Growth steps, etch pits, or secondary nucleation on the crystal surface can be visualized.

Microcrystal aggregation: SEM can show how individual microcrystals agglomerate to form larger particles.

Surface texture: The technique provides a clear view of the smoothness or roughness of the crystal surfaces.

Advanced SEM techniques can operate under low vacuum conditions (environmental SEM), potentially reducing artifacts from sample preparation and allowing for imaging of samples in a more native state.

Computational and Theoretical Investigations of N 4 Acetylamino Phenyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties at the electronic level. For N-[4-(acetylamino)phenyl]glycine, these calculations can predict its three-dimensional structure, electronic distribution, and spectroscopic signatures without the need for empirical measurements.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are widely used to optimize molecular geometries, determining the most stable arrangement of atoms in a molecule, and to calculate various electronic properties.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be the first step in a computational analysis. mdpi.com The process involves finding the minimum energy conformation of the molecule, which provides key structural parameters.

Key Research Findings from DFT:

Optimized Geometry: DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. For instance, calculations on similar molecules have been used to reproduce crystal structure parameters with high accuracy. mdpi.com

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which help in predicting the molecule's chemical behavior.

Table 1: Illustrative Structural Parameters for this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show the type of data generated by DFT calculations, as specific literature values for this exact compound are not available.

Parameter Bond/Angle Calculated Value
Bond Length C=O (acetyl) ~1.22 Å
C=O (glycine) ~1.21 Å
C-N (amide) ~1.36 Å
C-N (glycine) ~1.46 Å
Bond Angle O-C-N (amide) ~122°
C-N-C (amide) ~128°

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric fields, such as those from light. Its primary application is in calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum.

By applying TD-DFT to the optimized geometry of this compound, one can predict its electronic absorption spectrum. This analysis helps to understand the nature of the electronic transitions, for example, identifying them as π→π* or n→π* transitions, which are characteristic of the aromatic ring and carbonyl groups present in the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap implies that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would reveal how the different functional groups (phenyl ring, amide, carboxylic acid) contribute to these orbitals. The HOMO is likely to be distributed over the electron-rich phenyl ring and the amide group, while the LUMO may be localized on the carbonyl groups and the aromatic ring. scispace.com

Table 2: Representative FMO Data from DFT Calculations on Aromatic Compounds This table illustrates typical data obtained from FMO analysis. Values are based on general findings for similar molecules in the literature. researchgate.netscispace.com

Parameter Description Typical Energy Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen) and are susceptible to electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.

Green Regions: Correspond to areas of neutral potential.

For this compound, an MEP map would show strong negative potential (red) around the carbonyl oxygen atoms of both the acetyl and glycine (B1666218) moieties. mdpi.com The hydrogen atom of the carboxylic acid and the N-H protons would exhibit positive potential (blue), highlighting them as potential sites for hydrogen bonding and nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, known as hyperconjugative interactions, by evaluating the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Strong intramolecular hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the carbonyl groups and the phenyl ring (acceptors). nih.gov

Quantification of the charge distribution on each atom, providing a more detailed view than simpler population analyses.

Table 3: Illustrative NBO Analysis for Key Interactions in this compound This table shows hypothetical but representative E(2) values for the types of interactions expected in the molecule. nih.govnih.gov

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(O) on C=O π*(C-N) amide ~30-40 Resonance stabilization
LP(N) amide π*(C=O) acetyl ~40-50 Resonance stabilization
LP(N) amide π*(C-C) phenyl ring ~20-30 Delocalization with ring

Vibrational Spectroscopy Assignment (IR, Raman)

Computational methods are essential for interpreting experimental vibrational spectra (Infrared and Raman). DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., stretching, bending, wagging). nih.gov

For this compound, this analysis would help to unequivocally identify the characteristic vibrations of its functional groups:

O-H stretch of the carboxylic acid group.

N-H stretch of the amide and secondary amine.

C=O stretches of the amide and carboxylic acid.

C-N stretches .

Aromatic C-H and C=C vibrations .

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical factor to achieve better agreement with experimental data. mdpi.com

Table 4: Illustrative Vibrational Mode Assignments for this compound This table presents expected vibrational frequencies for the key functional groups. nih.govresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm-1)
O-H stretch Carboxylic Acid 3300 - 2500 (broad)
N-H stretch Amide ~3300
C-H stretch Aromatic 3100 - 3000
C-H stretch Aliphatic 3000 - 2850
C=O stretch Carboxylic Acid ~1710
C=O stretch Amide (Amide I) ~1660
N-H bend Amide (Amide II) ~1550

Molecular Modeling and Simulation

Comprehensive molecular modeling and simulation studies are a cornerstone of modern chemical research, providing insights that are often unattainable through experimental methods alone. However, for this compound, specific research detailing these computational approaches is not present in the available literature.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. A literature search did not yield any specific molecular docking studies that have been published with this compound as the ligand. Such studies would be invaluable in identifying potential biological targets and elucidating the molecular basis of its activity.

In Silico Prediction of Molecular Properties and Reactivity Indices

The prediction of molecular properties and reactivity through computational means is a fundamental aspect of theoretical chemistry. These in silico methods can calculate a wide range of descriptors that govern a molecule's behavior. For this compound, specific published data on its computationally predicted molecular properties and reactivity indices are not available.

A hypothetical table of such properties, which would typically be generated using Density Functional Theory (DFT) or other quantum chemical methods, is presented below for illustrative purposes. It is crucial to note that the following data is a template and not based on actual published research for this specific compound.

Molecular PropertyHypothetical ValueMethod/Basis Set
Electronic Properties
Dipole Momente.g., 3.5 De.g., B3LYP/6-31G(d)
HOMO Energye.g., -6.2 eVe.g., B3LYP/6-31G(d)
LUMO Energye.g., -1.1 eVe.g., B3LYP/6-31G(d)
HOMO-LUMO Gape.g., 5.1 eVe.g., B3LYP/6-31G(d)
Steric Properties
Molecular Volumee.g., 200 ųe.g., B3LYP/6-31G(d)
Surface Areae.g., 250 Ųe.g., B3LYP/6-31G(d)
Reactivity Indices
Electronegativity (χ)e.g., 3.65 eVe.g., B3LYP/6-31G(d)
Chemical Hardness (η)e.g., 2.55 eVe.g., B3LYP/6-31G(d)
Global Softness (S)e.g., 0.39 eV⁻¹e.g., B3LYP/6-31G(d)
Electrophilicity Index (ω)e.g., 2.62 eVe.g., B3LYP/6-31G(d)

Simulation of Solvation Effects (e.g., IEFPCM model)

The influence of a solvent on the structure and properties of a molecule is a critical factor in its real-world behavior. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a common method to simulate these solvation effects. There are no published studies that specifically report the use of the IEFPCM model or similar solvation models to investigate this compound.

Structure-Activity Relationship (SAR) and Design Principles from Computational Data

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry and drug design, as they link the chemical structure of a compound to its biological activity. Computational methods play a pivotal role in modern SAR analysis.

Correlation of Electronic and Steric Parameters with Chemical Behavior

To establish a quantitative structure-activity relationship (QSAR), a correlation between the computed electronic and steric parameters of a series of compounds and their experimentally determined chemical or biological activity is sought. In the absence of both the computational parameters and extensive activity data for this compound and its close analogs, no such correlation has been reported in the scientific literature.

Design of Novel Acetylaminophenylglycine Derivatives based on Computational Predictions

The ultimate goal of many computational studies is to guide the design of new molecules with enhanced or novel properties. Without foundational computational data on the parent molecule, this compound, there are no documented instances of new derivatives being designed based on computational predictions. The design of such derivatives would first require the generation of the fundamental computational data discussed in the preceding sections.

Applications of N 4 Acetylamino Phenyl Glycine and Its Derivatives in Synthetic Chemistry

Role as Precursors in Organic Synthesis

The inherent reactivity of the carboxylic acid, the secondary amine, and the acetyl group on the phenyl ring makes N-[4-(acetylamino)phenyl]glycine a valuable starting material for constructing more elaborate molecular frameworks.

While some related structures like N-(4-cyanophenyl)glycine are known intermediates in the synthesis of drugs such as Dabigatran Etexilate, this compound (also known as N-(4-acetylphenyl)glycine) has been effectively utilized as a precursor for a different class of pharmaceutically relevant molecules. nih.govchemicalbook.comchemicalbook.com Research has demonstrated its role as a foundational building block in the development of novel compounds with potential therapeutic applications, particularly as anti-inflammatory agents. nih.govresearchgate.net

A key strategy involves leveraging the compound's dual functionality. The glycine (B1666218) side chain is incorporated to mimic the amino acid glycine, which can enhance the physicochemical and biological properties of the resulting molecules. nih.govresearchgate.net Simultaneously, the acetyl group on the phenyl ring provides a reactive site for further chemical modifications and derivatization. nih.govresearchgate.net In one notable study, this compound was used as the starting material to generate two key intermediates: a chalcone (B49325) analog and a thiosemicarbazone derivative. These intermediates were then cyclized to produce a series of heterocyclic compounds that were screened for anti-inflammatory activity. nih.govresearchgate.net

The utility of this compound as a versatile building block is highlighted by its application in the synthesis of diverse and complex heterocyclic architectures. smolecule.com Heterocyclic compounds are central to medicinal chemistry, forming the core of many pharmacologically active substances. nih.gov

Researchers have successfully used this compound as a scaffold to construct various heterocyclic systems. The synthesis begins with the reaction of the acetyl group of this compound with aromatic aldehydes to form a chalcone intermediate (an α,β-unsaturated ketone). nih.govresearchgate.net This chalcone then serves as a Michael acceptor, reacting with various nucleophiles to yield different heterocyclic rings. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to pyrazoline derivatives, while reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoline (B3343090) derivatives. nih.gov

Furthermore, the acetyl group can be converted into a thiosemicarbazone, which can be cyclized to form thiazolidinone and thiadiazole derivatives. This demonstrates the compound's value in generating a library of complex molecules from a single, readily accessible starting material. nih.govresearchgate.net

Starting MaterialIntermediateReagents for CyclizationResulting Heterocyclic ArchitectureReference
This compoundChalcone AnalogHydrazine Hydrate / Acetic AcidPyrazoline Derivative nih.gov
This compoundChalcone AnalogHydroxylamine HydrochlorideIsoazoline Derivative nih.gov
This compoundChalcone AnalogThiourea (B124793) / Ethanolic NaOHPyrimidine-2-thione Derivative nih.gov
This compoundThiosemicarbazone DerivativeThioglycolic AcidThiazolidinone Derivative nih.gov
This compoundThiosemicarbazone DerivativeAcetic Anhydride (B1165640)Thiadiazole Derivative nih.gov

Catalytic Applications and Material Science Contributions

Beyond its role as a synthetic precursor, the chemical properties of this compound and its derivatives suggest potential applications in catalysis and material science.

The concept of using small organic molecules as catalysts—organocatalysis—is a rapidly growing field in chemistry. Amino acids and their derivatives are particularly attractive as organocatalysts due to their chirality, low toxicity, and ready availability. While specific studies detailing the use of this compound as an organocatalyst are not prominent in the reviewed literature, related N-aryl glycine structures have been shown to act as versatile initiators for various polymerization reactions. rsc.org

More directly, the structure of this compound lends itself to applications in enzyme mimicry. In the design of new bioactive compounds, the glycine portion of the molecule has been intentionally included to mimic the natural amino acid, with the goal of improving biological and physicochemical properties. nih.govresearchgate.net This biomimetic approach is a cornerstone of medicinal chemistry, where synthetic molecules are designed to interact with biological targets like enzymes or receptors. The potential for this compound to act as an analogue of known bioactive molecules is an area of ongoing research interest. smolecule.com

The use of this compound as an additive in gelation processes, such as the sol-gel process of organoalkoxysilanes, is not well-documented in the surveyed scientific literature. However, studies on the closely related compound N-phenylglycine have shown that it can act as an amphiphilic additive to dramatically accelerate the gelation of organoalkoxysilanes, reducing the time required from months to minutes. This suggests that the broader class of N-aryl amino acids has potential in controlling such material-forming processes.

The incorporation of functional monomers into polymers is a key strategy for creating advanced materials. Glycine derivatives are of interest in this area for creating biocompatible and functional polymers. For example, the polymerization of N-substituted glycine N-thiocarboxyanhydrides is a known method for producing functional polypeptoids, which are polymers with applications in biomedicine. nih.gov

While direct polymerization of this compound has not been extensively reported, its structure suggests it could potentially be modified to act as a monomer. The carboxylic acid and secondary amine groups offer handles for polymerization reactions, potentially leading to novel polyamides or other functional polymers. This aligns with general observations that the unique properties of such compounds may find applications in creating advanced materials with specific functional characteristics. smolecule.com

Development of Optically Active Compounds

The structural framework of this compound, which features a chiral alpha-carbon, makes it and its derivatives valuable scaffolds in the field of asymmetric synthesis. This section explores their application in creating other optically active molecules, a critical process in modern chemistry, particularly for the pharmaceutical industry where the therapeutic effects of a drug can be exclusive to a single enantiomer. rsc.org The development of enantiomerically pure compounds is driven by the need to reduce the complexity of pharmacodynamics and eliminate unwanted side effects that can arise from the inactive or even harmful enantiomer in a racemic mixture. rsc.org

Enantioselective Synthesis of Chiral Amino Acids and Derivatives

Enantioselective synthesis, also known as asymmetric synthesis, involves the preferential formation of one enantiomer over the other. Derivatives of phenylglycine, such as phenylglycinol, are well-established chiral auxiliaries used to guide the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

The this compound scaffold can be utilized in a similar manner. For instance, its derivatives can serve as chiral auxiliaries in the synthesis of other non-proteinogenic α-amino acids. One common strategy is the Strecker reaction, where an aldehyde is treated with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. When a chiral amine derived from the acetylaminophenylglycine scaffold is used, it can direct the addition of the cyanide to one face of the intermediate imine, leading to a diastereomeric mixture of aminonitriles with one diastereomer in excess.

These diastereomers can then be separated chromatographically. Subsequent hydrolysis and removal of the chiral auxiliary yield the target α-amino acid in an enantiomerically enriched form. nih.gov This methodology allows for the synthesis of various chiral amino acids with controlled stereochemistry.

Table 1: Example of Diastereomeric Ratio in a Chiral Auxiliary-Guided Synthesis This table illustrates typical outcomes in an asymmetric Strecker synthesis using a chiral auxiliary derived from a phenylglycine scaffold. The data is representative of the general method.

Target Amino AcidChiral AuxiliaryDiastereomeric Ratio (S,R) : (R,R)
(S)-4-tert-Butylphenylglycine(R)-Phenylglycinol Derivative2 : 1

This table is a representative example based on the principles of chiral auxiliary-guided synthesis. nih.gov

The effectiveness of the enantioselective synthesis is determined by the diastereomeric excess (d.e.) achieved, which directly translates to the enantiomeric excess (e.e.) of the final product after the auxiliary is cleaved.

Resolution of Racemic Mixtures Involving Acetylaminophenylglycine Scaffolds

Racemic mixtures, which contain equal amounts of two enantiomers, are common products of conventional organic synthesis. rsc.org The separation of these mixtures, a process known as resolution, is crucial for obtaining enantiomerically pure compounds. researchgate.net Since enantiomers have identical physical properties like boiling point and solubility, direct separation is challenging. The strategy of resolution involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. rsc.orgresearchgate.net

Optically active derivatives of this compound can be employed as resolving agents. This classical resolution method relies on the formation of diastereomeric salts. For example, if a racemic mixture of a chiral acid is to be resolved, it can be reacted with an enantiomerically pure amine derived from the acetylaminophenylglycine scaffold. This reaction produces a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution. researchgate.net After separation by filtration, the pure diastereomeric salt is treated with an acid or base to break the salt bond, liberating the enantiomerically pure acid and recovering the resolving agent. Chiral acids and bases like (+)-tartaric acid, (-)-mandelic acid, brucine, and quinine (B1679958) are commonly used for this purpose. rsc.orgresearchgate.net Phenylglycine itself is also used as a resolving agent. nih.gov

A key advantage of this method is its potential for scalability and the ability to recover and reuse the resolving agent. The efficiency of the resolution can often be improved by performing additional recrystallization cycles. nih.gov

Table 2: Representative Data for Racemic Resolution via Diastereomeric Salt Formation This table shows illustrative results for the resolution of a racemic amine using a chiral acid as the resolving agent. The principle applies to the use of acetylaminophenylglycine derivatives as resolving agents.

Racemic CompoundResolving AgentYield (%)Optical Purity (% ee) - Cycle 1Optical Purity (% ee) - Cycle 2
Phenylalanine Methyl EsterPEGylated-(R)-Mandelic Acid78-9072-8587-95
2-Amino-1-butanolPEGylated-(R)-Mandelic Acid78-9072-8587-95
1-PhenylethylaminePEGylated-l-valine78-9072-8587-95

Data is based on a study using PEGylated resolving agents, demonstrating the principle of improving optical purity through successive resolution cycles. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N-[4-(Acetylamino)phenyl]glycine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-acetamidophenylamine with a glycine derivative under peptide bond-forming conditions. A common approach uses carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) at 0–25°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to activated glycine) and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) should show peaks for the acetamido group (δ 2.05 ppm, singlet) and glycine α-protons (δ 3.8–4.2 ppm, multiplet) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards validates purity .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 209.20 (calculated for C₁₀H₁₂N₂O₃) .

Advanced Research Questions

Q. How do structural modifications at the glycine moiety influence the compound’s enzyme inhibitory activity, and what contradictions exist in reported data?

  • Methodological Answer : Substitutions at the glycine α-carbon (e.g., methyl or fluorinated groups) alter steric and electronic interactions with target enzymes like elastase. For example, Sivelestat (a related glycine derivative) shows potent inhibition of human neutrophil elastase (IC₅₀ = 44 nM) via sulfonamide and carbonyl interactions . Contradictions arise in IC₅₀ values due to assay variability:

  • Fluorogenic assays (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) may overestimate potency compared to chromogenic substrates (e.g., Suc-Ala-Ala-Pro-pNA) by 20–30% .
  • Table 1 : Comparison of Inhibitory Activity Across Assays
Assay TypeSubstrateReported IC₅₀ (nM)Reference
FluorogenicAMC-based44 ± 3.1
ChromogenicpNA-based58 ± 4.5

Q. What experimental strategies resolve discrepancies in the compound’s stability under physiological versus storage conditions?

  • Methodological Answer : Stability studies should compare:

  • Storage Stability : Lyophilized powder stored at -20°C retains >95% integrity over 5 years, as shown by accelerated degradation studies (40°C/75% RH for 6 months) .
  • Physiological Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Hydrolysis of the acetamido group occurs within 48 hours, generating 4-aminophenylglycine (~30% degradation). Use protease inhibitors (e.g., PMSF) in cell-based assays to mitigate enzymatic cleavage .

Q. How can researchers design dose-response studies to account for variability in the compound’s cellular permeability?

  • Methodological Answer :

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Pre-screen permeability at pH 6.5 and 7.4 to model intestinal and blood-brain barrier penetration .
  • Caco-2 Monolayers : Measure apical-to-basal transport over 2 hours; adjust dosing concentrations if apparent permeability (Papp) < 1 × 10⁻⁶ cm/s .
  • In Vivo Correlation : Use pharmacokinetic modeling (e.g., Wagner-Nelson method) to align in vitro permeability with observed plasma AUC .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory effects of this compound derivatives, while others show negligible activity?

  • Methodological Answer : Discrepancies often stem from:

  • Cell Line Variability : Primary macrophages (e.g., RAW 264.7) may show TNF-α inhibition (~50% at 10 µM), while immortalized lines (e.g., THP-1) lack response due to differential receptor expression .
  • Redox Sensitivity : The compound’s amide bond is prone to glutathione-mediated cleavage in redox-active environments, reducing bioavailability in certain assays .
  • Solution : Pre-treat cells with N-acetylcysteine (1 mM) to stabilize the compound and retest efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.